Metaterol

描述

属性

IUPAC Name |

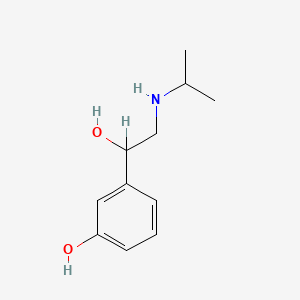

3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVISWIXSNZQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863209 | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-71-9 | |

| Record name | 3-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBU4V9QUHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metaproterenol: A Technical Guide to its Mechanism of Action on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol (B1677457), also known as orciprenaline, is a sympathomimetic agent belonging to the phenylethanolamine class. It functions as a moderately selective beta-2 adrenergic receptor agonist.[1][2] This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling cascades initiated by metaproterenol upon binding to beta-adrenergic receptors. The primary therapeutic action of metaproterenol is bronchodilation, achieved through the relaxation of smooth muscle in the airways, making it a valuable agent in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4] This document details the pharmacodynamics of metaproterenol, including its binding affinity, potency, and intrinsic activity, supported by quantitative data. Furthermore, it outlines the standard experimental protocols for radioligand binding and cyclic AMP accumulation assays, which are fundamental to characterizing the interaction of ligands with beta-adrenergic receptors.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.[5] These receptors are classified into three main subtypes: β1, β2, and β3.[5] Metaproterenol primarily targets β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi, uterus, and vasculature supplying skeletal muscle.[2][3] Its agonistic activity at these receptors initiates a signaling cascade that results in smooth muscle relaxation, thereby alleviating bronchoconstriction.[6] While demonstrating a degree of selectivity for β2 receptors, metaproterenol can also interact with β1 receptors, particularly at higher concentrations, which can lead to cardiovascular side effects such as tachycardia.[6]

Mechanism of Action

The therapeutic effect of metaproterenol is mediated through its action as an agonist at beta-2 adrenergic receptors.[1] The binding of metaproterenol to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs subunit then dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.[2][3]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[3][6] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates several intracellular proteins, which culminates in a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, leading to bronchodilation.[6]

Signaling Pathway Diagram

Quantitative Pharmacodynamics

The interaction of metaproterenol with beta-adrenergic receptors can be quantified by its binding affinity (KD), functional potency (EC50), and intrinsic activity. These parameters are crucial for understanding its pharmacological profile and for comparing it with other beta-agonists.

| Parameter | Receptor Subtype | Value | Unit | Reference |

| Binding Affinity (log KD) | Human β2-Adrenergic Receptor | -5.30 | [1] | |

| Functional Potency (log EC50) | Human β2-Adrenergic Receptor (cAMP accumulation) | -7.07 | [1] | |

| Intrinsic Activity (% of Isoproterenol) | Human β2-Adrenergic Receptor | 109.2 ± 3.7 | % | [1] |

-

Binding Affinity (KD): This value represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower KD value indicates a higher binding affinity.

-

Functional Potency (EC50): This is the concentration of the drug that produces 50% of its maximal effect. It is a measure of the drug's potency in a functional assay.

-

Intrinsic Activity: This parameter describes the ability of a drug to elicit a response upon binding to the receptor, relative to a full agonist. Metaproterenol's intrinsic activity of approximately 109% compared to isoproterenol (B85558) indicates that it is a full agonist at the β2-adrenergic receptor.[1]

Experimental Protocols

The characterization of metaproterenol's interaction with beta-adrenergic receptors relies on established in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and density of receptors in a given tissue or cell preparation.[7][8]

Objective: To determine the binding affinity (Ki) of metaproterenol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the beta-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [125I]-Cyanopindolol or [3H]-CGP 12177).[7]

-

Non-labeled competitor (metaproterenol).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

-

Wash buffer (ice-cold).

-

Glass fiber filters (pre-soaked in polyethyleneimine).[9]

-

Scintillation fluid.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation.[9]

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition Binding: Add increasing concentrations of unlabeled metaproterenol to the wells.

-

Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the metaproterenol concentration. The IC50 value (the concentration of metaproterenol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of the agonist's potency and efficacy.

Objective: To determine the potency (EC50) and intrinsic activity of metaproterenol at β2-adrenergic receptors.

Materials:

-

Whole cells expressing the β2-adrenergic receptor.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Metaproterenol.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

-

Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Agonist Stimulation: Add increasing concentrations of metaproterenol to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the metaproterenol concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax). The intrinsic activity is calculated by comparing the Emax of metaproterenol to that of a full agonist like isoproterenol.

Experimental Workflow Diagram:

Conclusion

Metaproterenol exerts its therapeutic effects as a bronchodilator through its agonistic activity at β2-adrenergic receptors. This interaction triggers a well-defined signaling cascade involving Gs protein activation, adenylyl cyclase stimulation, and increased intracellular cAMP levels, ultimately leading to smooth muscle relaxation. Quantitative analysis demonstrates that metaproterenol is a full and potent agonist at β2-adrenergic receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of metaproterenol and other beta-adrenergic agonists, which is essential for the development of more effective and selective respiratory therapeutics.

References

- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lack of evidence for beta-2 receptor selectivity: a study of metaproterenol, fenoterol, isoproterenol, and epinephrine in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human lung cell beta 2-adrenergic receptors desensitize in response to in vivo administered beta-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between intrinsic activities of agonists in normal and desensitized tissue and agonist-induced loss of beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Metaterol (C11H17NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaterol, also known as isofenefrine or isopropylnoradrianol, is a sympathomimetic agent belonging to the phenethylamine (B48288) class of compounds. With the molecular formula C11H17NO2, it is structurally characterized as 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Classified as a beta-adrenergic receptor agonist, this compound is of interest for its potential bronchodilator and sympathomimetic activities. This technical guide provides a comprehensive overview of the chemical structure, known properties, and generalized experimental protocols relevant to the study of this compound. Due to the limited availability of specific experimental data for this compound, this document also includes established methodologies for the synthesis, characterization, and biological evaluation of beta-adrenergic agonists, which can be adapted for the investigation of this compound.

Chemical Structure and Properties

This compound is a phenylethanolamine derivative with a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain and a meta-hydroxyl group on the phenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | - |

| Molecular Formula | C11H17NO2 | - |

| Molecular Weight | 195.26 g/mol | - |

| CAS Number | 3571-71-9 | - |

| Melting Point | 124-125 °C | [1] |

| Boiling Point | 355.9 ± 27.0 °C (Predicted) | [1] |

| pKa | 9.76 ± 0.10 (Predicted) | [1] |

| LogP | 1.3 | [2] |

| Solubility | Soluble in ethanol (B145695). | - |

Mechanism of Action: Beta-Adrenergic Signaling Pathway

As a beta-adrenergic receptor agonist, this compound is expected to bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

Caption: General Beta-Adrenergic Signaling Pathway Activated by this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound (3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) can be adapted from standard methods for the synthesis of phenylethanolamines. A generalized workflow is presented below.

Caption: Generalized Synthetic Workflow for this compound.

Methodology:

-

Bromination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is reacted with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-(3-hydroxyphenyl)ethan-1-one. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Amination: The resulting alpha-bromoketone is then reacted with isopropylamine (B41738) to substitute the bromine atom with an isopropylamino group, forming 1-(3-hydroxyphenyl)-2-(isopropylamino)ethan-1-one. This reaction is often performed in a polar solvent like ethanol or acetonitrile.

-

Reduction of the Ketone: The ketone functional group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH4) in methanol (B129727) or through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This step yields the final product, this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to obtain high-purity this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity Assays

The beta-adrenergic agonist activity of this compound can be evaluated using a series of in vitro assays.

Caption: Workflow for Biological Evaluation of this compound.

3.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for beta-adrenergic receptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing beta-adrenergic receptors (e.g., HEK293 cells transfected with β1- or β2-adrenergic receptors).

-

A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [³H]dihydroalprenolol).

-

This compound solution at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparations with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

3.2.2. Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

-

Materials:

-

Whole cells or membrane preparations expressing beta-adrenergic receptors.

-

This compound solution at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Protocol:

-

Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

-

Add varying concentrations of this compound and incubate for a defined period.

-

Terminate the reaction and lyse the cells (if using whole cells).

-

Measure the concentration of cAMP in the samples using a commercial assay kit.

-

Plot the concentration of cAMP produced against the concentration of this compound to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Toxicology and Pharmacokinetics

Specific toxicological and pharmacokinetic data for this compound are not extensively documented. General toxicological evaluation for a novel beta-adrenergic agonist would involve a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal models to assess acute and chronic toxicity, as well as pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound (C11H17NO2) is a beta-adrenergic receptor agonist with potential therapeutic applications as a sympathomimetic and bronchodilator. This technical guide has summarized its chemical structure and properties and provided a framework of generalized experimental protocols for its synthesis, characterization, and biological evaluation. Further research is required to fully elucidate the specific pharmacological profile, signaling pathways, and safety of this compound. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound.

References

Synthesis and Purification of Metaterol: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Metaterol (also known as Orciprenaline or Metaproterenol) for laboratory applications. The document details a common synthetic pathway, purification protocols, and analytical characterization methods. It is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development.

Introduction

This compound is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other respiratory conditions.[1][2] Its pharmacological action is mediated through the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1][3] For laboratory research purposes, the availability of high-purity this compound is crucial for accurate and reproducible experimental results. This guide outlines a reliable method for its synthesis and subsequent purification.

Chemical Structure:

IUPAC Name: 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol[4]

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves a multi-step process starting from 3,5-dihydroxyacetophenone. The general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound starting from 3,5-dihydroxyacetophenone.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3,5-Dihydroxyacetophenone

-

Dissolve 3,5-dihydroxyacetophenone in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature while stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-3',5'-dihydroxyacetophenone.

Step 2: N-Benzylation and Amination

-

Dissolve 2-bromo-3',5'-dihydroxyacetophenone and N-benzylisopropylamine in a polar aprotic solvent like acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting residue is 1-(3,5-dihydroxyphenyl)-2-(N-benzyl-N-isopropylamino)ethanone.

Step 3: Reduction of the Ketone

-

Dissolve the product from Step 2 in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695).

-

Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.

-

Stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(3,5-dihydroxyphenacyl)-N-isopropylbenzylamine.

Step 4: Catalytic Hydrogenation (Debenzylation)

-

Dissolve the product from Step 3 in ethanol.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) for several hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and catalysts. A combination of recrystallization and column chromatography is typically employed to achieve high purity.

Experimental Protocol: Purification

Method 1: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

-

Dry the crystals under vacuum to obtain purified this compound.

Method 2: Column Chromatography

-

Prepare a silica (B1680970) gel column using a suitable solvent system. A common mobile phase for the purification of polar amino alcohols is a mixture of a polar organic solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., dichloromethane (B109758) or hexane), often with a small amount of a basic modifier like triethylamine (B128534) to prevent tailing.[8]

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Data Presentation

| Parameter | Method | Expected Value/Result |

| Melting Point | Melting Point Apparatus | 100 °C |

| ¹H NMR | NMR Spectroscopy | Peaks corresponding to aromatic protons, the methine proton of the isopropyl group, the methylene (B1212753) protons, the hydroxyl protons, and the methyl protons of the isopropyl group. |

| ¹³C NMR | NMR Spectroscopy | Signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group. |

| Mass Spectrum | Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 212.128[9] |

| Purity | HPLC | >98% (typical for laboratory use) |

| Yield | Gravimetric Analysis | Varies depending on scale and optimization (typically 40-60% overall) |

Note: The provided NMR and mass spectrometry data are based on predicted spectra and literature values for Orciprenaline/Metaproterenol.[9] Actual experimental data should be acquired and compared for confirmation.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that ultimately leads to bronchodilation.

Signaling Pathway Diagram

Caption: this compound-induced β2-adrenergic receptor signaling pathway.

The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[9][10] The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.[11] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[12][13] PKA, in turn, phosphorylates several target proteins, including myosin light chain kinase, which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[9]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. By following the outlined protocols, researchers can obtain high-purity this compound, enabling reliable and accurate in vitro and in vivo studies. The provided analytical data and mechanism of action overview further support the use of this compound in a research setting. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

- 1. Orciprenaline - Wikipedia [en.wikipedia.org]

- 2. Metaproterenol Sulfate | C22H36N2O10S | CID 441333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metaproterenol | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LabXchange [labxchange.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Both Protein Kinase A and Mitogen-Activated Protein Kinase Are Required in the Amygdala for the Macromolecular Synthesis-Dependent Late Phase of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Metaterol and its Analogs: An In-depth Technical Guide

An Examination of a lesser-known sympathomimetic amine reveals a sparse landscape of publicly available pharmacological data, precluding a comprehensive analysis.

Metaterol, also known by the names isofenefrine and isopropylnoradrianol, is a sympathomimetic and bronchodilator belonging to the phenethylamine (B48288) family of compounds.[1] Despite its classification as a beta-adrenergic receptor agonist, a thorough review of scientific literature reveals that this compound was never marketed for clinical use.[1] Consequently, there is a significant scarcity of in-depth pharmacological data available in the public domain, making a comprehensive technical guide on its core pharmacological profile and that of its analogs challenging.

Receptor Binding Affinity and Functional Activity

This compound is identified as a beta-adrenergic receptor agonist.[2] This classification suggests that it binds to and activates beta-adrenergic receptors, which are G protein-coupled receptors crucial in the regulation of cardiovascular and respiratory functions. The activation of these receptors, particularly the beta-2 subtype in the bronchial smooth muscle, leads to bronchodilation.

However, specific quantitative data on this compound's binding affinity (Ki or Kd values) for beta-1 and beta-2 adrenergic receptor subtypes are not detailed in the available literature. Similarly, functional activity data, such as EC50 or Emax values from in vitro assays like cAMP accumulation assays, which would quantify its potency and efficacy as an agonist, are not publicly documented.

Signaling Pathways

As a beta-adrenergic receptor agonist, this compound would be expected to activate the canonical beta-adrenergic signaling pathway. Upon binding to the receptor, it would induce a conformational change, leading to the activation of adenylyl cyclase via the stimulatory G protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.

Pharmacokinetics and Analogs

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. The lack of clinical development means that pharmacokinetic studies in animals or humans were likely limited and not published.

Furthermore, the scientific literature does not contain information on the synthesis or pharmacological testing of this compound analogs. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure relates to biological activity and for the development of new, improved compounds, have not been reported for a series of this compound analogs.

Experimental Protocols

Due to the absence of published primary research articles detailing the pharmacological characterization of this compound, specific experimental protocols for assays such as radioligand binding, functional assays, or in vivo studies cannot be provided.

For researchers interested in the general methodologies used to characterize beta-adrenergic agonists, the following outlines a typical experimental workflow.

General Radioligand Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This typically involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. The unlabeled compound of interest (in this case, this compound) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.

General cAMP Accumulation Assay Protocol

Functional assays, such as cAMP accumulation assays, are used to measure the ability of a compound to activate a receptor and elicit a cellular response. Cells expressing the beta-adrenergic receptor are treated with varying concentrations of the agonist (this compound). The activation of the receptor leads to the production of intracellular cAMP. The amount of cAMP produced is then quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The data is then used to generate a dose-response curve from which the potency (EC50) and efficacy (Emax) of the compound can be determined.

Conclusion

While this compound is identified as a beta-adrenergic agonist, the lack of its commercialization has resulted in a dearth of publicly available, in-depth pharmacological data. The information required to construct a comprehensive technical guide, including quantitative data on receptor binding and functional activity, detailed pharmacokinetic profiles, and studies on its analogs, is not present in the current scientific literature. The signaling pathway and general experimental workflows presented here are based on the established pharmacology of beta-adrenergic agonists in general and are intended to provide a theoretical framework in the absence of specific data for this compound. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential analogs.

References

Metaproterenol: A Technical Guide on its Role as a Beta-Adrenergic Receptor Agonist

Introduction: This document provides a detailed technical overview of Metaproterenol's function as a beta-adrenergic receptor agonist. Initial research into "Metaterol" suggests a likely misspelling of the closely related and clinically significant compound, Metaproterenol (also known as Orciprenaline). This compound itself is an obscure compound that was never marketed, making a detailed technical guide on it impractical. Therefore, this guide will focus on Metaproterenol, a well-documented bronchodilator, to fulfill the core requirements of the request. Metaproterenol is a moderately selective beta-2 adrenergic receptor agonist used in the treatment of asthma and bronchospasm.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of its mechanism of action, experimental validation, and physiological effects.

Core Mechanism of Action

Metaproterenol functions as a direct-acting sympathomimetic agent, with its primary therapeutic effects mediated through the stimulation of beta-2 adrenergic receptors (β2AR).[3] While it is considered moderately selective for β2AR, at higher doses, it can also stimulate beta-1 adrenergic receptors.[4] The activation of β2AR, which are G-protein coupled receptors, initiates a downstream signaling cascade that results in the relaxation of smooth muscle, particularly in the bronchioles.[5]

Upon binding to the β2AR, Metaproterenol induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[1][6]

Signaling Pathway of Metaproterenol

Caption: Signaling pathway of Metaproterenol upon binding to the β2-adrenergic receptor.

Quantitative Data

The following table summarizes the available quantitative data for Metaproterenol's activity as a beta-adrenergic receptor agonist.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 68 nM | β2-Adrenergic Receptor | [3] |

Experimental Protocols

A comprehensive understanding of Metaproterenol's activity is derived from various in vitro and in vivo experimental models. Below are representative methodologies for key experiments.

In Vitro Receptor Binding and Functional Assays

A common experimental workflow to determine the affinity and functional potency of a β2AR agonist like Metaproterenol involves radioligand binding assays and cAMP accumulation assays.

Objective: To quantify the binding affinity (Ki) and functional potency (EC50) of Metaproterenol at the β2-adrenergic receptor.

Materials:

-

Human embryonic kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.

-

Radioligand, e.g., [3H]-dihydroalprenolol (a non-selective beta-adrenergic antagonist).

-

Metaproterenol sulfate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation counter.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing β2AR to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Competitive Radioligand Binding Assay (for Ki):

-

Incubate cell membranes with a fixed concentration of [3H]-dihydroalprenolol and varying concentrations of Metaproterenol.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

-

-

cAMP Accumulation Assay (for EC50):

-

Plate the HEK-293-β2AR cells in 96-well plates.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of Metaproterenol for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit.

-

Plot the cAMP concentration against the Metaproterenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro characterization of Metaproterenol.

Pharmacokinetics and Metabolism

Metaproterenol is well-absorbed from the gastrointestinal tract following oral administration.[6] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[6] The primary route of metabolism is conjugation to glucuronic acid.[6] The onset of bronchodilation after oral administration is approximately 30 minutes, with a duration of action of about 2-6 hours.[6]

Clinical Indications and Adverse Effects

Metaproterenol is indicated for the treatment of bronchial asthma and for reversible bronchospasm that may occur in association with bronchitis and emphysema.[5]

Common adverse effects are consistent with its mechanism of action as a sympathomimetic amine and include tachycardia, nervousness, and tremor.[7] Due to its moderate selectivity for β2 receptors, cardiac side effects such as palpitations can occur, particularly at higher doses, due to off-target activation of β1 receptors.[4]

Conclusion

Metaproterenol is a moderately selective β2-adrenergic receptor agonist that exerts its therapeutic effect through the activation of the adenylyl cyclase/cAMP signaling pathway, leading to bronchodilation. While it has been a valuable therapeutic agent, its use has been somewhat superseded by newer, more selective β2-agonists with fewer cardiovascular side effects and longer durations of action.[8] Nevertheless, a thorough understanding of its pharmacology remains crucial for researchers in the field of respiratory drug development.

References

- 1. Orciprenaline - Wikipedia [en.wikipedia.org]

- 2. Metaproterenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is Metaproterenol Sulfate used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. mims.com [mims.com]

- 7. Metaproterenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. droracle.ai [droracle.ai]

Structural and Functional Divergence of Phenylephrine and Metaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) and Metaterol, both phenylethanolamine derivatives, exhibit distinct pharmacological profiles dictated by subtle structural modifications. This technical guide provides an in-depth analysis of the structural relationship between the selective α1-adrenergic receptor agonist, phenylephrine, and the presumed β-adrenergic receptor agonist, this compound. We explore the chemical disparities that govern their receptor selectivity and downstream signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex biological processes and workflows.

Introduction

The adrenergic system, a critical component of the sympathetic nervous system, is modulated by a variety of endogenous and synthetic compounds. Among these, phenylethanolamine derivatives form a cornerstone of modern pharmacology. This guide focuses on two such molecules: phenylephrine, a well-established α1-adrenergic agonist, and this compound, a less-characterized β-adrenergic agonist. Understanding the structural nuances that lead to their differential receptor engagement is paramount for the rational design of novel therapeutics with improved selectivity and efficacy.

Chemical Structure and Core Relationship

Phenylephrine and this compound share a common phenylethanolamine scaffold, which consists of a phenyl group attached to an ethanolamine (B43304) side chain. The core structural relationship lies in this shared backbone. However, a key difference in the substituent on the amine nitrogen atom dramatically influences their pharmacological activity.

-

Phenylephrine: Chemically named (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol, it possesses a methyl group attached to the amine.

-

This compound: Also known as isofenefrine or isopropylnoradrianol, its chemical name is 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. It features a bulkier isopropyl group on the amine nitrogen.

This seemingly minor alteration is the primary determinant of their divergent receptor selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for phenylephrine and related compounds to infer the properties of this compound. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar compound orciprenaline (metaproterenol) is included for comparative purposes.

Table 1: Receptor Binding Affinities (pKi)

| Compound | Receptor Subtype | pKi | Species | Reference |

| Phenylephrine | α1A | 5.4 | Human | [1] |

| α1B | ~5.0-6.0 | Rat | [2] | |

| α1D | ~5.0-6.0 | Rat | [2] | |

| Orciprenaline | α1 | 4.79 (pKB) | Rat | [3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pKB is the negative logarithm of the antagonist dissociation constant.

Table 2: Functional Potency (pEC50)

| Compound | Assay | Receptor Subtype | pEC50 | Species | Reference |

| Phenylephrine | IP1 Accumulation | α1A | ~5.5-7.3 | Canine, Rat | [2] |

| Vasoconstriction | α1 | ~5.3 | Rat | [4] | |

| Orciprenaline | cAMP Accumulation | β2 | ~6.2 | Not Specified | [5] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

The structural differences between phenylephrine and this compound direct them to different G protein-coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.

Phenylephrine: α1-Adrenergic Agonist

Phenylephrine is a selective agonist of α1-adrenergic receptors.[6][7] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G protein.[8] Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses, most notably smooth muscle contraction.[8]

This compound: Presumed β-Adrenergic Agonist

This compound is classified as a β-adrenergic receptor agonist. Due to the isopropyl group on its amine, it is expected to show selectivity for β-receptors over α-receptors. The structurally related compound, orciprenaline, is a moderately selective β2-adrenergic agonist.[5][10] Activation of β-adrenergic receptors leads to the stimulation of the Gs alpha subunit of the associated G protein. Activated Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[10] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contractility and heart rate.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of compounds like phenylephrine and this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Protocol Steps:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the adrenergic receptor subtype of interest (e.g., α1A, β1, β2).

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (phenylephrine or this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the unlabeled compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for Gs-coupled receptors.

Protocol Steps:

-

Cell Seeding: Seed cells expressing the β-adrenergic receptor of interest into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the cells.

-

Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Add a lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor.

-

Incubation: Incubate for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.

-

Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration to determine the EC50 value.

IP-One Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, to measure the activation of Gq-coupled receptors.

Protocol Steps:

-

Cell Seeding: Plate cells expressing the α1-adrenergic receptor subtype in a 384-well plate.

-

Compound Addition: Add varying concentrations of the test compound (e.g., phenylephrine) in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Stimulation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Add HTRF reagents: IP1-d2 and an anti-IP1 antibody conjugated to a fluorescent donor.

-

Incubation: Incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Determine the HTRF ratio and plot it against the logarithm of the compound concentration to calculate the EC50.

Conclusion

The structural divergence between phenylephrine and this compound, specifically the substitution at the amine nitrogen, is a classic example of how minor chemical modifications can profoundly alter pharmacological specificity. Phenylephrine's methyl group favors interaction with α1-adrenergic receptors, leading to Gq-mediated vasoconstriction. In contrast, the bulkier isopropyl group of this compound sterically hinders binding to α-receptors and promotes engagement with β-adrenergic receptors, presumably leading to Gs-mediated responses like bronchodilation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and development of selective adrenergic agonists.

References

- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The β2-adrenoceptor agonist bronchodilators terbutaline and orciprenaline are also weak α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of beta 1-adrenergic receptors is lower than that of beta 2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orciprenaline - Wikipedia [en.wikipedia.org]

- 6. Isoprenaline - Wikipedia [en.wikipedia.org]

- 7. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Critical Impact of Stereoisomerism on the Biological Activity of β-Adrenergic Receptor Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a pivotal role in the pharmacological activity of numerous drugs, particularly those targeting G-protein coupled receptors such as the β-adrenergic receptors. The spatial arrangement of atoms within a molecule can drastically alter its binding affinity, efficacy, and pharmacokinetic profile. This guide explores the core principles of stereoisomerism and its profound influence on the biological activity of β-adrenergic receptor modulators, with a specific focus on the β-blocker metoprolol (B1676517) and the β2-agonist fenoterol (B1672521). Through a detailed examination of their stereoisomers, this document will illustrate the critical importance of chirality in drug design and development. Quantitative data is presented in structured tables, key experimental protocols are detailed, and essential concepts are visualized through signaling pathways and experimental workflow diagrams.

Introduction to Stereoisomerism in Drug Action

Molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms are known as stereoisomers.[1][2] This phenomenon, known as stereochemistry, is a fundamental concept in pharmacology because biological systems, including receptors and enzymes, are inherently chiral and can exhibit a high degree of stereoselectivity.[3][4]

Enantiomers, a type of stereoisomer, are non-superimposable mirror images of each other.[5] They often possess identical physicochemical properties in an achiral environment, making their separation challenging.[2][6] However, in a chiral biological environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles.[7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[7]

Case Study: Metoprolol - A Stereoselective β-Blocker

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It possesses a single chiral center, and is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers.

Differential Pharmacological Activity

The β-blocking activity of metoprolol primarily resides in the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors compared to the (R)-enantiomer.[8] The (S)-(-)-enantiomer of metoprolol shows a preference for β1-adrenergic receptors, while the (R)-(+)-isomer is a non-selective β-blocker, affecting both β1 and β2 receptors equally.[8]

Pharmacokinetic Profile

Studies have revealed stereoselective pharmacokinetics for metoprolol enantiomers. Following oral administration of the racemate, plasma concentrations of the (S)-enantiomer are generally higher than those of the (R)-enantiomer.[9] This is attributed to stereoselective metabolism and the first-pass effect.[10] Interestingly, the oral clearance of both enantiomers appears to decrease with multiple dosing, suggesting a potential saturation of the first-pass metabolism.[11]

Quantitative Data

| Stereoisomer | Receptor Selectivity | Primary Biological Activity |

| (S)-Metoprolol | β1-selective | β-adrenergic receptor antagonist[8] |

| (R)-Metoprolol | Non-selective (β1 and β2) | β-adrenergic receptor antagonist[8] |

Case Study: Fenoterol - A β2-Adrenergic Agonist with Two Chiral Centers

Fenoterol is a β2-adrenergic receptor agonist used for the management of asthma. It has two chiral centers, and therefore exists as four distinct stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). The stereochemistry of fenoterol has a profound impact on its interaction with the β2-adrenergic receptor.

Binding Affinity and Efficacy

Radioligand binding studies have demonstrated significant differences in the binding affinities of the fenoterol stereoisomers to the β2-adrenergic receptor.[12] The (R,R')-enantiomer exhibits the highest affinity, while the (S,S')-enantiomer has very low measurable specific binding.[12][13] Despite these differences in affinity, all four stereoisomers have been shown to be full agonists, capable of stimulating cAMP accumulation to a similar maximum effect as the non-selective β-agonist isoproterenol.[13]

Thermodynamic Profile of Binding

Van't Hoff analysis has revealed distinct thermodynamic profiles for the binding of fenoterol stereoisomers. The binding of the (S,x')-isomers is primarily driven by enthalpy, whereas the binding of the (R,x')-isomers is predominantly entropy-driven.[12][13] This suggests that the initial molecular recognition and binding mechanisms at the β2-AR differ depending on the stereoconfiguration of the ligand.[12]

Quantitative Data

| Stereoisomer | Binding Affinity (Ki) at 25°C (nM)[13] | Agonist Activity (EC50cAMP) (nM)[13] |

| (R,R')-Fenoterol | 164 | 0.3 |

| (R,S')-Fenoterol | Not Reported | 4.70 |

| (S,R')-Fenoterol | Not Reported | 8.50 |

| (S,S')-Fenoterol | 7158 | 580 |

Experimental Protocols

Enantioselective Separation of Stereoisomers

The separation and quantification of stereoisomers are crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method.

Protocol: HPLC Separation of Metoprolol Enantiomers

-

Sample Preparation: Plasma or urine samples containing metoprolol are collected.

-

Chromatography System: An HPLC system equipped with a fluorescence detector is used.

-

Chiral Column: A Chiralpak AD column is typically employed for the separation.

-

Mobile Phase: A mixture of hexane, ethanol, isopropanol, and diethylamine (B46881) in appropriate ratios (e.g., 88:10.2:1.8:0.2 for plasma samples) is used as the mobile phase.

-

Detection: The separated enantiomers are detected by fluorescence.

-

Quantification: Calibration curves for each stereoisomer are generated to determine their concentrations in the samples.

Radioligand Binding Assays

Competitive displacement studies are used to determine the binding affinity (Ki) of the stereoisomers for their receptor.

Protocol: β2-Adrenergic Receptor Binding Assay for Fenoterol Stereoisomers

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., HEK-β2-AR cells).[12][13]

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]CGP-12177, is used as the marker ligand.[13]

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled fenoterol stereoisomers.

-

Incubation: The incubation is carried out at different temperatures (e.g., 4°C, 15°C, 25°C, 30°C, and 37°C) to determine the thermodynamic parameters of binding.[13]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Displacement Assay Workflow.

Caption: Stereoisomers and Differential Biological Activity.

Conclusion

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological properties. As demonstrated with metoprolol and fenoterol, stereoisomers can exhibit significant differences in receptor binding affinity, efficacy, and pharmacokinetic profiles. A thorough understanding of these stereoselective interactions is paramount for the rational design of safer and more effective drugs. The development of single-enantiomer drugs has the potential to improve therapeutic indices by maximizing the desired pharmacological effects while minimizing off-target and adverse reactions. Therefore, a comprehensive evaluation of the pharmacological and pharmacokinetic properties of individual stereoisomers should be an integral part of the drug development process.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. youtube.com [youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. Pharmacokinetics of metoprolol enantiomers following single and multiple administration of racemate in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Metaterol Compounds: A Technical Guide

Disclaimer: The following document outlines a recommended framework for the preliminary toxicological screening of a hypothetical beta-adrenergic agonist, referred to herein as "Metaterol." As of the date of this publication, specific toxicological data for a compound designated "this compound" is not publicly available. Therefore, this guide utilizes representative data and protocols from published studies on other beta-adrenergic agonists to illustrate the recommended screening process. All data presented should be considered illustrative for the class of compounds and not specific to a real-world substance named this compound.

Introduction

This compound is a novel synthetic compound classified as a beta-adrenergic receptor agonist. Its proposed therapeutic applications necessitate a thorough evaluation of its toxicological profile to ensure safety for potential clinical development. This guide provides a comprehensive overview of the essential in vitro and in vivo assays recommended for the preliminary toxicological screening of this compound. The focus is on establishing a baseline understanding of the compound's potential for acute toxicity, cytotoxicity, and genotoxicity, as well as elucidating its primary signaling pathway.

This document is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of new chemical entities.

Quantitative Toxicological Data Summary

A critical first step in toxicological assessment is the determination of key quantitative metrics. The following tables summarize the types of data that should be generated for this compound, with illustrative values derived from existing beta-adrenergic agonists.

Table 1: Acute Toxicity Data (Illustrative)

| Compound Class | Test Species | Route of Administration | LD50 (mg/kg) | Reference Compound |

| Beta-Adrenergic Agonist | Mouse | Oral | ~4800 | Orciprenaline[1] |

| Beta-Adrenergic Agonist | Mouse | Subcutaneous | ~200 | Orciprenaline[1] |

| Beta-Adrenergic Agonist | Mouse | Intravenous | ~114 | Orciprenaline[1] |

| Beta-Adrenergic Agonist | Rat | Intravenous | ~76 | Milrinone[2] |

Table 2: In Vitro Cytotoxicity Data (Illustrative)

| Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference Compound(s) |

| MTT Assay | C2C12 Myoblasts | Cell Viability | Not specified, but viability was enhanced at 10⁻⁶ M | Clenbuterol, Salbutamol, etc.[3] |

| TNF-α Inhibition | THP-1 Cells | TNF-α Production | 0.004 - 3.5 | Various Beta-Adrenergic Agonists[4] |

Table 3: In Vitro Genotoxicity Data (Illustrative)

| Assay Type | Test System | Metabolic Activation | Result | Reference Compound |

| Ames Test | S. typhimurium TA1537, TA1538, TA98 | With and Without | Negative | Albuterol Sulfate[5] |

| Ames Test | E. coli WP2, WP2uvrA, WP67 | With and Without | Negative | Albuterol Sulfate[5] |

| Chromosome Aberration | Mouse Lymphoma Cells | Not specified | No aberrations | Landiolol[6] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of toxicological studies. The following sections outline the methodologies for key experiments.

Acute Toxicity Testing (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound, providing an indication of its acute toxicity.

Methodology:

-

Animal Model: Healthy, young adult mice or rats of a single strain are used.

-

Route of Administration: The test compound is administered via relevant routes, such as oral gavage, subcutaneous injection, and intravenous injection.

-

Dose Escalation: A range of doses is administered to different groups of animals.

-

Observation Period: Animals are observed for a period of at least 7 to 14 days for signs of toxicity and mortality.[1][2]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Culture: A suitable cell line (e.g., C2C12 myoblasts) is seeded in 96-well plates and incubated.[3]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Reagent Addition: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3][7]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).[3][7]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Genotoxicity Testing (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Methodology:

-

Bacterial Strains: A panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used.[5][8]

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.[5]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine or tryptophan.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action is fundamental to interpreting toxicological findings. As a beta-adrenergic agonist, this compound is expected to primarily act through the beta-adrenergic signaling pathway.

Caption: this compound's primary signaling cascade.

The canonical signaling pathway for a beta-adrenergic agonist like this compound involves binding to a G-protein coupled receptor (GPCR).[9] This activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[10][11][12] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] The increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the final cellular response.[9][13]

Caption: Workflow for the Ames Test.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This technical guide provides a foundational framework for the preliminary toxicological screening of the hypothetical beta-adrenergic agonist, this compound. The successful execution of the described assays—acute toxicity, in vitro cytotoxicity, and genotoxicity—will establish a critical safety profile for the compound. The elucidation of its signaling pathway provides mechanistic context for its biological activity. It is imperative that these studies are conducted in compliance with relevant regulatory guidelines to ensure the data is robust and suitable for supporting further drug development activities. The illustrative data and protocols presented herein, based on known beta-adrenergic agonists, offer a valuable starting point for the comprehensive toxicological evaluation of this compound and other novel compounds in this class.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Beta-agonist drugs modulate the proliferation and differentiation of skeletal muscle cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DailyMed - ALBUTEROL tablet [dailymed.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Effects of Different Signaling Pathways in Adenylyl Cyclase Stimulation on Red Blood Cells Deformability [frontiersin.org]

- 12. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Metoprolol (Metaterol) in Cell Culture Assays

A Note on Terminology: The term "Metaterol" is not commonly found in scientific literature. It is presumed to be a misspelling of Metoprolol (B1676517) , a well-characterized β1-selective adrenergic receptor antagonist. All information hereafter pertains to Metoprolol.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Metoprolol in cell culture assays. The focus is on assessing its cytotoxic effects and quantifying its primary pharmacological activity as a β1-adrenergic receptor antagonist.

Mechanism of Action

Metoprolol is a cardioselective β-blocker that competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2][3][4] This blockade leads to a reduction in the activation of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent decrease in protein kinase A (PKA) activity results in reduced cardiac contractility and heart rate.[2] Metoprolol has also been shown to modulate the inflammatory response in human cardiomyocytes through β-arrestin2 biased agonism and modulation of NF-κB signaling.[5]

Data Presentation: Quantitative Effects of Metoprolol in Cell Culture

The following table summarizes the reported quantitative data on the effects of Metoprolol in various cell lines. It is crucial to determine the optimal concentration range for your specific cell line and experimental conditions.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |